![molecular formula C8H8N2O B1394200 6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-86-2](/img/structure/B1394200.png)
6-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic compound characterized by a fused pyrrole-pyridine core with a methoxy substituent at the 6-position. Its molecular formula is C₈H₈N₂O (CAS: 1190317-86-2) , and it exhibits structural versatility in medicinal chemistry and material science applications. Key features include:
- Molecular Structure: The pyrrolopyridine scaffold combines electron-rich pyrrole and pyridine moieties, with the methoxy group enhancing solubility and modulating electronic properties .
- Synthetic Relevance: Derivatives of this compound are intermediates in synthesizing kinase inhibitors and other bioactive molecules .
- Applications: Reported in kinase inhibition (e.g., SGK-1) and as a precursor for functionalized analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization in the presence of a base to form the pyrrolo[3,2-b]pyridine core . The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Properties and Structure
6-Methoxy-1H-pyrrolo[3,2-b]pyridine has the following chemical structure:
- Molecular Formula : C₈H₈N₂O
- IUPAC Name : this compound
- CAS Number : 46856446
This compound features a pyrrolopyridine core, which is known for its diverse biological activities and applications in drug discovery.
Medicinal Chemistry
This compound serves as a key building block in the development of various bioactive molecules. Its derivatives have shown promise as:
- Kinase Inhibitors : Research indicates that compounds derived from this structure can inhibit specific kinases involved in cancer progression. For instance, derivatives have been evaluated for their effectiveness against fibroblast growth factor receptors (FGFRs), which are implicated in numerous tumors. One study reported a derivative with IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant anti-cancer activity in vitro .
Chemical Biology
In chemical biology, this compound is utilized to explore:
- Protein-Ligand Interactions : The compound can be employed to study how it interacts with various proteins, particularly kinases. Understanding these interactions helps elucidate signaling pathways and cellular processes that are critical in disease states.
Material Science
The unique electronic properties of heterocycles like this compound make it suitable for applications in:
- Organic Electronics : Its derivatives are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties.
- Sensors : The compound's ability to undergo specific chemical reactions makes it a candidate for developing sensors that detect environmental or biological changes.
Case Study 1: FGFR Inhibition
A study focused on the synthesis of various pyrrolo[3,2-b]pyridine derivatives highlighted their potential as FGFR inhibitors. Among these, a particular derivative exhibited strong inhibition of breast cancer cell proliferation and induced apoptosis. This research underscores the therapeutic potential of targeting FGFR pathways using derivatives of this compound .
Case Study 2: Kinase Activity Modulation
Another investigation into the compound's mechanism revealed that it could effectively bind to the ATP-binding site of kinases, thereby inhibiting their activity. This mechanism disrupts downstream signaling pathways critical for tumor growth and survival .
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . The compound’s effects are mediated through binding to these receptors, leading to the inhibition of downstream signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Electronic Differences
- Ring Fusion Isomerism :
- Substituent Effects :
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a pyrrole and pyridine moiety. This unique structural arrangement contributes to its ability to interact with various biological targets, particularly enzymes and receptors involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which modulates biochemical pathways critical for tumor growth and survival.
- Receptor Modulation : It interacts with cellular receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis .
- Pathway Interference : The compound may disrupt specific biological pathways, leading to alterations in cellular functions such as migration and invasion in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that it can inhibit tumor growth in various cancer models. For instance, it showed potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .
- Cell Proliferation Inhibition : In vitro studies revealed that the compound significantly reduced the proliferation of breast cancer cells (4T1) and induced apoptosis through specific signaling pathways .
- Invasion and Migration Suppression : The compound has been reported to decrease the migration and invasion capabilities of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
Case Studies
A series of experiments have been conducted to evaluate the efficacy of this compound:
- Inhibitory Effects on FGFRs :
- Mechanistic Insights :
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with other structurally similar compounds.
Compound Name | FGFR Inhibition IC50 (nM) | Notable Activity |
---|---|---|
This compound | 7 (FGFR1) | Potent antitumor activity |
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine | 25 (FGFR3) | Moderate antitumor effects |
1H-Pyrrolo[3,4-c]pyridine | >300 | Limited FGFR inhibition |
This table highlights the superior activity of this compound compared to its analogs, particularly in FGFR inhibition.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxy-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Cyclization Reactions : A common approach involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo[3,2-b]pyridine core .
- Functionalization : Methoxy groups can be introduced via alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature, as demonstrated in analogous pyrrolo[2,3-b]pyridine syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dioxane vs. THF) and temperature to improve yield. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require toluene/EtOH mixtures at 105°C for efficient coupling .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR : Use H and C NMR to confirm regiochemistry of substituents. Methoxy groups typically show singlets at ~3.8–4.0 ppm in H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for trifluoromethyl or bromo derivatives (e.g., [M+H]+ for CHNO: 148.16192) .
- HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity. For stability studies, use acidic mobile phases (0.1% TFA) to prevent degradation .
Q. What are the common biological targets for pyrrolo[3,2-b]pyridine derivatives, and how are in vitro assays designed?
Methodological Answer:
- Anticancer Screening : Use sulforhodamine B (SRB) assays in 96-well plates. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Linear correlation with cell count ensures reproducibility .
- Neurological Targets : For GluN2B receptor modulation (e.g., negative allosteric modulators), employ electrophysiological assays in transfected HEK293 cells and measure IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
Methodological Answer:
-
Substituent Effects :
-
Method : Synthesize analogs via parallel synthesis, test in target-specific assays (e.g., kinase inhibition), and use statistical tools (e.g., PCA) to correlate structural features with activity .
Q. How do computational methods enhance the optimization of this compound-based drug candidates?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like GluN2B receptors. Focus on key residues (e.g., Lys215, Glu236) to predict binding affinity .
- ADME Prediction : Employ SwissADME to assess logP (target <3 for CNS penetration) and CYP450 inhibition risks. For example, reducing basicity at the pyrrolo nitrogen minimizes hERG binding .
Q. How should researchers address contradictory data in pharmacological profiling (e.g., high in vitro potency vs. poor in vivo efficacy)?
Methodological Answer:
- Solubility vs. Permeability : If a derivative shows high target affinity but low bioavailability, modify substituents (e.g., replace methoxy with PEGylated groups) to balance logD and solubility .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., CF) to block oxidative metabolism .
Q. What strategies improve brain penetration for this compound-derived CNS therapeutics?
Methodological Answer:
- Lead Optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų). For example, replace carboxylic acid at position 3 with ester prodrugs to enhance BBB permeability .
- In Vivo Validation : Use pharmacokinetic studies in rodents. Measure brain-to-plasma ratios via LC-MS/MS after intravenous administration .
Q. Tables for Key Data
Table 1: Representative Biological Activities of Pyrrolo[3,2-b]Pyridine Derivatives
Compound | Activity | IC/EC | Reference |
---|---|---|---|
6-Methoxy derivative | GluN2B NAM | 12 nM | |
7-Bromo derivative | Antitumor (NCI-H460) | 0.8 µM | |
6-Trifluoromethyl derivative | Antimycobacterial | 4.2 µM |
Table 2: Common Synthetic Reagents and Conditions
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYXXLBWMVXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676842 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-86-2 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.